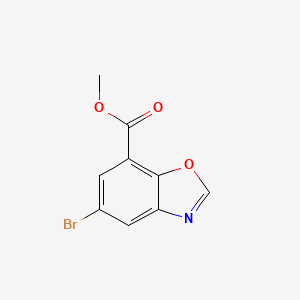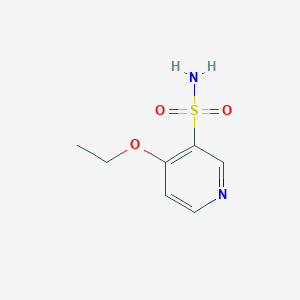
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-83-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 5-bromo-1,3-benzoxazole-7-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is represented by the InChI code: 1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is a solid at ambient temperature . It has a boiling point of 165-167°C . .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate has been studied for its potential as an antimicrobial agent. It has shown activity against a range of bacterial and fungal species. For instance, benzoxazole derivatives have been reported to exhibit significant antibacterial and antifungal activities, which are comparable to standard drugs like ofloxacin and fluconazole .
Anticancer Activity
This compound is also part of research into anticancer agents. Benzoxazole derivatives, including Methyl 5-bromo-1,3-benzoxazole-7-carboxylate, have been found to target various metabolic pathways and cellular processes involved in cancer pathology. They have demonstrated potent anticancer activity in studies .
Pharmacological Research
Due to its structural features, this compound is of interest in pharmacological research. Benzoxazoles are known for their wide spectrum of pharmacological activities, which include anti-inflammatory, antihistamine, and antiparkinson effects, among others .
Antiviral Research
Research into antiviral drugs also includes benzoxazole derivatives. They have been investigated for their ability to inhibit viruses, such as the hepatitis C virus, which is a significant area of study given the global impact of viral diseases .
Neurological Disorders
Benzoxazoles, including Methyl 5-bromo-1,3-benzoxazole-7-carboxylate, are explored for their potential in treating neurological disorders. Their effects on neurotransmitter systems make them candidates for the development of drugs to treat conditions like Parkinson’s disease .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDQPSFSPDVBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677771 | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
CAS RN |
1221792-83-1 | |
| Record name | Methyl 5-bromo-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)






